[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine is an organic compound with the molecular formula C8H9F3N2O. This compound features a pyridine ring that is substituted with a trifluoroethoxy group and a methanamine group. The presence of the trifluoroethoxy moiety imparts unique chemical properties, making it significant in various scientific and industrial applications. This compound is classified under organic compounds, specifically as an amine derivative due to the presence of the methanamine group.
The synthesis of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine typically involves several key steps:
The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the reactions effectively.
The molecular structure of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine can be described as follows:
The trifluoroethoxy group enhances lipophilicity and influences the compound's reactivity and biological activity.
[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine can participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice and temperature, which can significantly affect yields and product distribution.
The mechanism of action for [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine involves its interaction with specific biological targets such as enzymes or receptors. The trifluoroethoxy group enhances binding affinity and selectivity towards these targets. Meanwhile, the methanamine portion may facilitate hydrogen bonding interactions that modulate biochemical pathways. This modulation can lead to various biological effects depending on the target involved.
Some notable physical and chemical properties of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine has several applications in scientific research:
Chemical Structure and Properties[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine (CAS: 561297-93-6) is a pyridine derivative with the molecular formula C₈H₉F₃N₂O and a molecular weight of 206.17 g/mol. Its structure features a primary aminomethyl group (-CH₂NH₂) at the 3-position of the pyridine ring and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at the 2-position. The compound's SMILES notation is "NCC1=CC(OCC(F)(F)F)=NC=C1", with a calculated logP of 1.48 and topological polar surface area (TPSA) of 48.14 Ų, indicating moderate lipophilicity and good membrane permeability potential [1] [4]. The trifluoroethoxy group contributes significant electron-withdrawing properties and metabolic stability, while the aminomethyl group serves as a versatile handle for structural derivatization in drug design.
The trifluoroethoxy pyridine scaffold demonstrates structural congruence with pharmacophores in established kinase inhibitors. Molecular modeling reveals that the pyridinyl nitrogen can function as a hydrogen bond acceptor, mimicking interactions seen in sorafenib-type inhibitors that target RAF/VEGFR/PDGFR kinases. The trifluoroethoxy group occupies hydrophobic pockets in kinase domains, while the aminomethyl moiety enables linkage to urea-based pharmacophores critical for ATP-competitive binding [2].
This scaffold's versatility enables multi-target kinase inhibition, overcoming limitations of mono-targeted therapies. In hybrid molecules, the core maintains interactions with tyrosine kinases (e.g., VEGFR) while appended groups extend activity to serine/threonine kinases (e.g., BRAF). This polypharmacology disrupts parallel cancer signaling pathways, potentially delaying resistance mechanisms observed in single-target inhibitors [2].
Table 1: Kinase Targets Accessible via Trifluoroethoxy Pyridine Hybridization
Target Class | Example Kinases | Biological Consequence |
---|---|---|
Tyrosine Kinases | VEGFR2, PDGFRβ | Anti-angiogenesis, reduced tumor metastasis |
Serine/Threonine Kinases | BRAF, CRAF | Inhibition of MAPK proliferation signals |
Regulatory Kinases | CDK2, GSK-3β | Cell cycle arrest, apoptosis induction |
Molecular hybridization integrates pharmacophoric elements from distinct bioactive molecules into single entities with enhanced efficacy. [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine serves as a key building block in such strategies, notably combining:
Diaryl Urea Motifs: Hybrids incorporating N-aryl-N'-benzylurea fragments (from sorafenib analogs) leverage the trifluoroethoxy pyridine as a bioisostere of sorafenib's pyridyl group. This modification enhances molecular flexibility, improving solubility while maintaining critical hydrogen-bonding interactions with kinase backbones. Computational studies confirm conserved distances (∼10.6 Å) between pyridinyl nitrogen and urea carbonyl oxygen, preserving optimal target engagement geometry [2].
Proton Pump Inhibitor Fragments: Hybridization with lansoprazole-derived 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinylmethyl sulfinyl groups exploits documented antitumor effects of proton pump inhibitors. The trifluoroethoxy group contributes to lysosomotropic effects that disrupt tumor microenvironment pH regulation [6].
Table 2: Hybrid Architectures Incorporating the Trifluoroethoxy Pyridine Core
Hybrid Component A | Hybrid Component B | Biological Rationale |
---|---|---|
N-aryl-N'-arylmethylurea (Sorafenib derivative) | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine | Enhanced kinase inhibition breadth and solubility |
1-Methylpiperidin-4-yl (Spatial occupier) | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine | BRAF kinase binding pocket penetration |
Lansoprazole fragment (pH modulator) | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine | Dual kinase inhibition and acidosis-induced apoptosis |
1.3 In Vitro Antiproliferative Activity Profiling
Pan-Cancer EfficacyDerivatives of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine demonstrate broad-spectrum antiproliferative activity. In MTT assays against four cancer cell lines, lead compounds 9b and 9d (featuring 1-methylpiperidin-4-yl modifications) exhibited exceptional potency:
Table 3: Antiproliferative Activity (IC₅₀, μM) of Key Derivatives
Compound | A549 (NSCLC) | MCF7 (Breast) | HCT116 (Colon) | PC3 (Prostate) | HL7702 (Normal Liver) |
---|---|---|---|---|---|
9b | 4.93 ± 0.46 | 2.56 ± 0.07 | 2.90 ± 0.16 | 3.36 ± 0.17 | >50 |
9d | 3.17 ± 0.22 | 2.63 ± 0.08 | 2.56 ± 0.26 | 3.62 ± 0.27 | >50 |
Sorafenib (Control) | 6.16 ± 0.46 | 3.54 ± 0.19 | 3.88 ± 0.36 | 5.26 ± 0.46 | >50 |
Compounds 9b and 9d outperformed sorafenib across all tested cancer lines, particularly in MCF7 (breast) and HCT116 (colon) models. Critically, their minimal toxicity toward normal HL7702 hepatocytes (>50 μM IC₅₀) indicates tumor-selective cytotoxicity [2].
The 1-methylpiperidin-4-yl derivatives induce G2/M phase arrest in HCT116 and MCF7 cells, as quantified via flow cytometry. This arrest correlates with:
G2/M arrest precedes apoptosis induction, confirmed by Annexin V positivity in >70% of treated cells after 48 hours. The trifluoroethoxy group enhances cellular uptake, while the piperidinyl moiety may facilitate DNA minor groove interactions, amplifying DNA damage responses.
Differential sensitivity among cell lines reveals mechanistic insights:
Selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) exceed 15 for MCF7 and HCT116, demonstrating therapeutic windows.
Critical Modifications and EffectsSystematic SAR studies identify optimization strategies for the core scaffold:1. Aminomethyl Group Derivatization:- Conversion to urea (e.g., N-aryl-N’-([2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl)urea) boosts kinase affinity by enabling bidentate H-bonding with hinge residues. Urea derivatives show 5–20× lower IC₅₀ than primary amine precursors.- Methylation to tertiary amines reduces solubility and activity, confirming H-donor necessity [5].
Bioavailability OptimizationThe inherent poor solubility of diaryl ureas (e.g., sorafenib) was mitigated by:
Table 4: SAR Summary for Key Structural Modifications
Position | Optimal Group | Sub-Optimal Alternatives | Effect on Properties |
---|---|---|---|
C3 Aminomethyl | -NHCONH-aryl | -NH₂, -NHCH₃ | 5–20× ↑ potency; maintains solubility |
Pyridine Substitution | 3-aminomethyl-2-OCH₂CF₃ | 4-aminomethyl-2-OCH₂CF₃ or 2-aminomethyl-3-OCH₂CF₃ | Critical vectoring for kinase binding |
O-Linked Chain | -OCH₂CF₃ | -OCH₃, -OCH₂CH₃ | 8–15× ↓ activity; reduced hydrophobicity |
Urea Terminus | 1-Methylpiperidin-4-yl | Phenyl, cyclohexyl | 4–8× ↑ activity; ↑ solubility via salt formation |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1